molecular formula C22H38N2O16 B587913 beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc CAS No. 149793-99-7

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc

Cat. No.: B587913
CAS No.: 149793-99-7
M. Wt: 586.544
InChI Key: AULDNGHDBFNGGC-XYVIJKTMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc involves the sequential assembly of monosaccharide building blocks. The process typically includes glycosylation reactions where glycosyl donors and acceptors are combined under specific conditions to form glycosidic bonds. For instance, NIS/AgOTf-promoted glycosylation is one method used to produce tetrasaccharides .

Industrial Production Methods

Industrial production of such complex oligosaccharides often involves enzymatic synthesis due to the high specificity and efficiency of enzymes. Enzymes like glycosyltransferases can be used to catalyze the formation of glycosidic bonds in a controlled manner, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include periodate and permanganate under acidic or neutral conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.

    Substitution: Common reagents include halides and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can lead to the formation of alcohols.

Scientific Research Applications

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc involves its interaction with specific receptors or enzymes in biological systems. As an epitope, it binds to antibodies, triggering an immune response . The molecular targets and pathways involved include the adaptive immune system, where it plays a role in antigen recognition and response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

beta-D-Galp-(1->3)-[beta-D-GlcpNAc-(1->6)]-alpha-D-GalpNAc is unique due to its specific glycosidic linkages and its role as an epitope. Its structure allows for specific interactions with antibodies, making it valuable in immunological studies and potential therapeutic applications.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-3,6-dihydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O16/c1-6(27)23-11-16(32)13(29)8(3-25)38-21(11)36-5-10-15(31)19(12(20(35)37-10)24-7(2)28)40-22-18(34)17(33)14(30)9(4-26)39-22/h8-22,25-26,29-35H,3-5H2,1-2H3,(H,23,27)(H,24,28)/t8-,9-,10-,11-,12-,13-,14+,15+,16-,17+,18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULDNGHDBFNGGC-XYVIJKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680623
Record name 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149793-99-7
Record name 2-Acetamido-2-deoxy-beta-D-glucopyranosyl-(1->6)-[beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-alpha-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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